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L-CITRULLINE (UREIDO-13C; 5,5-D2) -

L-CITRULLINE (UREIDO-13C; 5,5-D2)

Catalog Number: EVT-252590
CAS Number:
Molecular Formula:
Molecular Weight: 178.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

L-Citrulline, also known as ureido-13C or 5,5-D2, is a non-essential amino acid that plays a crucial role in the urea cycle and the production of nitric oxide. It is primarily synthesized in the body from L-arginine and has garnered attention for its potential health benefits, particularly in enhancing exercise performance, improving cardiovascular health, and supporting metabolic processes.

Source

L-Citrulline is naturally found in various foods, particularly in watermelon (Citrullus lanatus), where it was first identified. Other sources include cucumbers and pumpkins. Additionally, it can be synthesized through microbial fermentation processes or produced synthetically in laboratories.

Classification

L-Citrulline is classified as an amino acid, specifically a non-proteinogenic amino acid. It is categorized under the group of ureido amino acids due to its structural characteristics and involvement in nitrogen metabolism.

Synthesis Analysis

Methods

L-Citrulline can be synthesized through several methods, including:

  1. Microbial Fermentation: Utilizing genetically modified strains of bacteria such as Corynebacterium glutamicum can enhance production yields. This method involves optimizing metabolic pathways to increase L-citrulline output from substrates like glucose or L-arginine .
  2. Chemical Synthesis: Traditional chemical methods involve the reaction of ammonia with maleic anhydride, followed by hydrolysis to yield L-citrulline. These methods often require careful control of reaction conditions to ensure high purity.
  3. Enzymatic Synthesis: Enzymatic pathways can also be employed for synthesizing L-citrulline from L-arginine via argininosuccinate synthetase, which catalyzes the conversion of L-arginine into L-citrulline and aspartate .

Technical Details

The microbial fermentation process typically involves:

  • Genetic modifications to enhance enzyme activity related to citrulline production.
  • Controlled fermentation conditions (temperature, pH, and nutrient supply) to optimize yields.
  • Subsequent extraction and purification steps to isolate L-citrulline from fermentation broth.
Molecular Structure Analysis

Structure

L-Citrulline has the following molecular formula: C6H13N3O3. Its structure consists of a five-membered ring containing a ureido group (–NH–CO–NH2) attached to a carbon chain with a carboxylic acid functional group.

Data

  • Molecular Weight: 175.19 g/mol
  • Melting Point: Approximately 105 °C
  • Solubility: Highly soluble in water due to its polar nature.
Chemical Reactions Analysis

Reactions

L-Citrulline participates in several biochemical reactions:

  1. Conversion to L-arginine: In the body, L-citrulline is converted back into L-arginine through the action of argininosuccinate synthetase and argininosuccinate lyase.
  2. Nitric Oxide Production: It serves as a precursor for nitric oxide synthesis, which is crucial for vascular health and blood flow regulation.

Technical Details

The conversion reactions typically occur in the liver and kidneys, where enzymes catalyze the transformation of citrulline into arginine using ATP and aspartate as substrates .

Mechanism of Action

Process

The mechanism by which L-citrulline exerts its effects involves:

  1. Increased Nitric Oxide Production: By enhancing levels of L-arginine, L-citrulline indirectly increases nitric oxide synthesis, leading to vasodilation and improved blood flow.
  2. Ammonia Detoxification: It aids in detoxifying ammonia in the urea cycle, thus playing a role in maintaining nitrogen balance within the body.

Data

Studies have shown that supplementation with L-citrulline can significantly improve exercise performance by reducing fatigue and increasing endurance during high-intensity activities .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Odor: Odorless.
  • Taste: Slightly sweet.

Chemical Properties

  • pH: Aqueous solutions are typically neutral (pH around 7).
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.

Relevant analyses indicate that L-citrulline maintains its integrity during standard storage conditions but should be protected from moisture and excessive heat .

Applications

Scientific Uses

L-Citrulline has various applications in scientific research and clinical settings:

  1. Sports Nutrition: Widely used as a dietary supplement to enhance athletic performance and recovery.
  2. Cardiovascular Health: Investigated for its potential benefits in managing hypertension and improving endothelial function.
  3. Metabolic Disorders: Explored for therapeutic roles in conditions such as sickle cell disease and other metabolic disorders where nitric oxide levels are critical .

Properties

Product Name

L-CITRULLINE (UREIDO-13C; 5,5-D2)

Molecular Weight

178.19

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